Methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate
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Overview
Description
Methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate is a chemical compound with the molecular formula C11H12BrNO3. It is a member of the benzoxazepine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate typically involves the reaction of 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Scientific Research Applications
Methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate can be compared with other benzoxazepine derivatives, such as:
8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the ester functional group present in the methyl ester derivative.
Methyl 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate: Contains a fluorine atom in place of bromine.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological activities.
Properties
IUPAC Name |
methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-15-11(14)10-8-3-2-7(12)6-9(8)16-5-4-13-10/h2-3,6,10,13H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVXBTVKCHDNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(C=C(C=C2)Br)OCCN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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